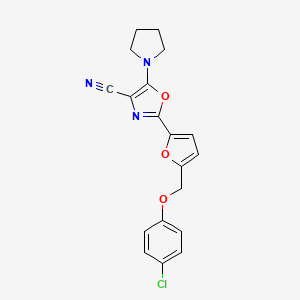
4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Polycyclic Amides
Research by Song et al. (2010) explored the high yield and facile synthesis of isoquinolones from benzamides and alkynes, using oxidative ortho C-H activation. This process is significant for the synthesis of complex polycyclic amides, which are crucial in various chemical and pharmaceutical applications (Song et al., 2010).
2. Synthesis of Pyrimidoaporphines
Lenz (1984) demonstrated the synthesis of pyrimidoisoquinolines, a process involving 1-benzyl-3,4-dihydroisoquinolines and ethoxycarbonyl isocyanate. The pyrimidoisoquinolines possess a stilbene chromophore, enabling stilbene-phenanthrene conversion, crucial in the synthesis of novel organic compounds (Lenz, 1984).
3. Reaction Mechanisms in Isoquinoline Synthesis
Doi et al. (1997) investigated the reaction mechanisms in Bischler–Napieralski isoquinoline synthesis. This research provides insights into the formation of both normal and abnormal reaction products, which is essential for understanding and improving synthetic routes in organic chemistry (Doi et al., 1997).
4. Study on N-Ethylation Reaction of N-benzyl-4-oxoquinoline Derivatives
Batalha et al. (2019) conducted a study on the regioselectivity of N-ethylation reactions involving N-benzyl-4-oxoquinoline derivatives. This research is significant for understanding the behavior of such compounds in various chemical reactions, which is valuable in medicinal chemistry (Batalha et al., 2019).
5. Synthesis of Isoquinoline Derivatives for Radioligand Binding Studies
Graulich et al. (2006) synthesized methoxylated 1,2,3,4-tetrahydroisoquinoliniums for affinity studies with apamin-sensitive binding sites. This research contributes to the development of new ligands for neuropharmacological research (Graulich et al., 2006).
6. Development of Histone Deacetylase Inhibitors
Anh et al. (2021) designed and synthesized novel 4-oxoquinazoline-based N-hydroxypropenamides as histone deacetylase inhibitors. This research is crucial for the development of new cancer therapeutics (Anh et al., 2021).
7. Synthesis of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives
Zaki et al. (2017) reported on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, providing potential avenues for pharmacological studies (Zaki et al., 2017).
Propiedades
IUPAC Name |
4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-4-28-20-9-5-17(6-10-20)23(27)24-19-8-11-21-18(15-19)7-12-22(26)25(21)14-13-16(2)3/h5-6,8-11,15-16H,4,7,12-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINNDECRXAGTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)


![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)
![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)



![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)
